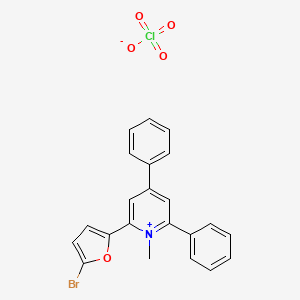![molecular formula C16H26ClNO B14286367 N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine CAS No. 137785-16-1](/img/structure/B14286367.png)
N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine is an organic compound that belongs to the class of amines This compound features a chlorophenoxy group attached to an ethyl chain, which is further connected to an octan-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with octan-1-amine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and solvents like ethanol to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism by which N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine exerts its effects involves interactions with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, modulating their activity. The ethyl and octan-1-amine chains contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-Chlorophenoxy)ethyl]octan-1-amine
- N-[2-(2-Chlorophenoxy)ethyl]hexan-1-amine
- N-[2-(2-Chlorophenoxy)ethyl]decan-1-amine
Uniqueness
N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine is unique due to its specific combination of a chlorophenoxy group with an octan-1-amine chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Propiedades
Número CAS |
137785-16-1 |
|---|---|
Fórmula molecular |
C16H26ClNO |
Peso molecular |
283.83 g/mol |
Nombre IUPAC |
N-[2-(2-chlorophenoxy)ethyl]octan-1-amine |
InChI |
InChI=1S/C16H26ClNO/c1-2-3-4-5-6-9-12-18-13-14-19-16-11-8-7-10-15(16)17/h7-8,10-11,18H,2-6,9,12-14H2,1H3 |
Clave InChI |
JICHXRNXTCDPEG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNCCOC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


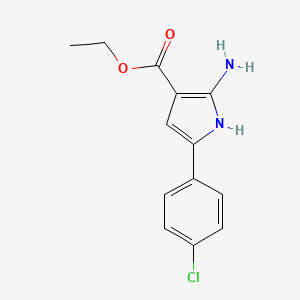
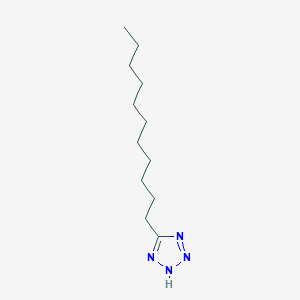
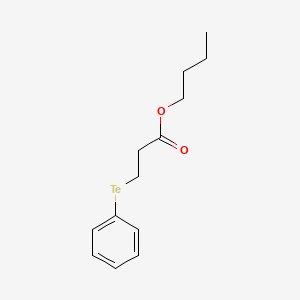

![tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane](/img/structure/B14286319.png)
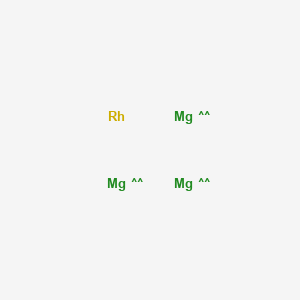
![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
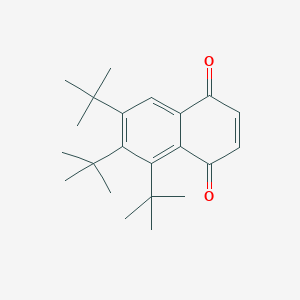

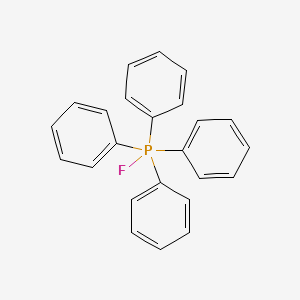
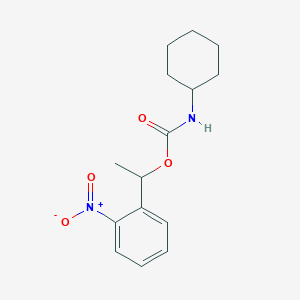
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)
